3-Methyl-2E-heptenoic acid
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Overview
Description
3-Methyl-2E-heptenoic acid is a medium-chain fatty acid with the molecular formula C8H14O2. It is also known by its IUPAC name, (E)-3-methylhept-2-enoic acid . This compound is characterized by its unsaturated carbon chain and carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2E-heptenoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methyl-2-heptyn-1-ol. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2E-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, or anhydrides.
Scientific Research Applications
3-Methyl-2E-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2E-heptenoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-hexenoic acid: Another medium-chain fatty acid with similar structural features but a shorter carbon chain.
3-Methyl-3E-heptenoic acid: An isomer with a different configuration of the double bond.
Uniqueness
3-Methyl-2E-heptenoic acid is unique due to its specific double bond configuration and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-3-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ |
InChI Key |
BBLRVFUTKVICCR-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)O)/C |
Canonical SMILES |
CCCCC(=CC(=O)O)C |
Origin of Product |
United States |
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